

Application Note: Laboratory-Scale Synthesis of Dehydronitrosonisoldipine

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Compound of Interest		
Compound Name:	Dehydronitrosonisoldipine	
Cat. No.:	B1456649	Get Quote

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a representative protocol for the synthesis of a dihydropyridine derivative. The synthesis of chemical compounds should only be conducted by trained professionals in a properly equipped laboratory facility. Adherence to all applicable safety guidelines, including the use of personal protective equipment (PPE), is mandatory. Users should consult the Safety Data Sheet (SDS) for all reagents before handling.[1][2][3][4]

Introduction

Dehydronitrosonisoldipine is a derivative of the dihydropyridine calcium channel blocker, Nisoldipine. It has been identified as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[5] By blocking SARM1 activation,

Dehydronitrosonisoldipine serves as a valuable tool for studying neurodegenerative disorders and axon degeneration pathways.[5][6] This document outlines a general laboratory protocol for the synthesis of the dihydropyridine core structure, which is central to Nisoldipine and its derivatives, based on the classical Hantzsch dihydropyridine synthesis.[7][8]

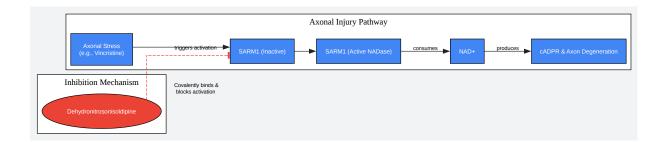
The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β -ketoester, and a nitrogen source like ammonia or ammonium acetate.[8] This method remains one of the most straightforward and widely used approaches for creating 1,4-dihydropyridine derivatives.[8][9]



Mechanism of Action Context: SARM1 Inhibition

Dehydronitrosonisoldipine acts by covalently modifying cysteine residues on SARM1, which prevents its activation and subsequent downstream signaling that leads to axon degeneration.

[5] This makes it a critical compound for investigating neuroprotective strategies.



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Caption: SARM1 activation pathway and its inhibition by **Dehydronitrosonisoldipine**.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

This protocol describes a general, one-pot synthesis for a 1,4-dihydropyridine scaffold. The specific starting materials (aldehyde and β-ketoesters) would be chosen to match the structure of Nisoldipine, which is then subsequently modified to yield **Dehydronitrosonisoldipine**.

Materials and Equipment



Reagents & Solvents	Equipment
2-Nitrobenzaldehyde	Round-bottom flasks (50 mL, 100 mL)
Methyl acetoacetate	Reflux condenser
Isobutyl acetoacetate	Magnetic stirrer and stir bars
Ammonium acetate	Heating mantle or oil bath
Ethanol (Absolute)	Thin Layer Chromatography (TLC) plates
Ethyl acetate (for TLC)	UV lamp (254 nm)
Hexane (for TLC)	Rotary evaporator
Deionized Water	Buchner funnel and filter paper
Anhydrous Magnesium Sulfate	Glassware for extraction and purification

Synthesis Workflow

Caption: General workflow for Hantzsch 1,4-dihydropyridine synthesis.

Step-by-Step Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), isobutyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq).
- Solvation: Add absolute ethanol as the solvent (approx. 30-40 mL).
- Reflux: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a solvent system such as 3:1 Hexane: Ethyl Acetate. The reaction is typically complete within 4-6 hours, indicated by the consumption of the limiting reagent (aldehyde).
- Workup: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold



deionized water while stirring. A precipitate (the crude product) should form.

- Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual ammonium acetate.
- Drying: Dry the crude product under vacuum or in a desiccator.
- Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: The final conversion to **Dehydronitrosonisoldipine** involves subsequent dehydrogenation (aromatization) of the dihydropyridine ring and nitrosation, which are separate synthetic steps requiring different reagents and conditions.

Data and Characterization

The successful synthesis of the dihydropyridine product should be confirmed by standard analytical techniques.

Expected Reaction Parameters

Parameter	Value	Notes
Reaction Time	4 - 6 hours	Monitor by TLC for completion.
Reflux Temperature	~78 °C	Boiling point of ethanol.
Theoretical Yield	>85%	Varies based on scale and purity.
TLC Rf (Product)	~0.4	In 3:1 Hexane:Ethyl Acetate (representative).

Analytical Characterization



Technique	Expected Result
¹ H NMR	Protons characteristic of the dihydropyridine ring, aromatic ring, and ester alkyl groups.
Mass Spectrometry	A molecular ion peak corresponding to the calculated mass of the product.
FT-IR	Stretching frequencies for N-H, C=O (ester), and C-NO ₂ groups.

This protocol provides a foundational method for accessing the core structure of **Dehydronitrosonisoldipine**. Researchers must adapt and optimize the procedure and subsequent modification steps for their specific laboratory conditions and research goals.

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